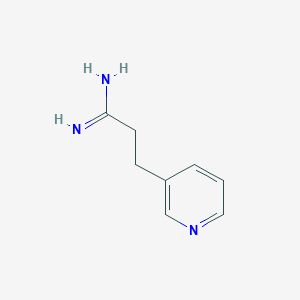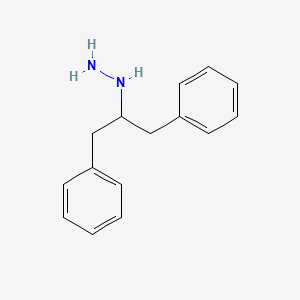
(1,3-Diphenylpropan-2-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Diphenylpropan-2-yl)hydrazine is an organic compound with the molecular formula C15H18N2 It is a hydrazine derivative characterized by the presence of two phenyl groups attached to a propane backbone, with a hydrazine moiety at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenylpropan-2-yl)hydrazine typically involves the reaction of 1,3-diphenylpropan-2-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
(1,3-Diphenylpropan-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines.
科学的研究の応用
(1,3-Diphenylpropan-2-yl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
作用機序
The mechanism of action of (1,3-Diphenylpropan-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. For example, it may inhibit specific enzymes or disrupt cellular processes, contributing to its antimicrobial or anticancer activities. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications .
類似化合物との比較
Similar Compounds
(1,3-Diphenylpropan-2-one): A precursor in the synthesis of (1,3-Diphenylpropan-2-yl)hydrazine, with similar structural features but lacking the hydrazine moiety.
(1,3-Diphenylpropan-2-yl)amine: A related compound where the hydrazine group is replaced by an amine group, leading to different chemical and biological properties.
(1,3-Diphenylpropan-2-yl)hydrazone: A derivative formed by the reaction of this compound with carbonyl compounds, exhibiting unique reactivity and applications.
Uniqueness
This compound is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and potential biological activities
特性
CAS番号 |
92869-77-7 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC名 |
1,3-diphenylpropan-2-ylhydrazine |
InChI |
InChI=1S/C15H18N2/c16-17-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15,17H,11-12,16H2 |
InChIキー |
PPYAPMGSEHRLCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


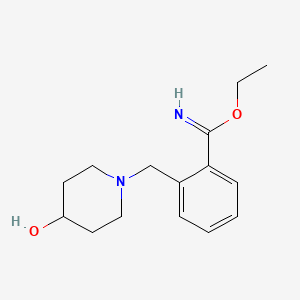
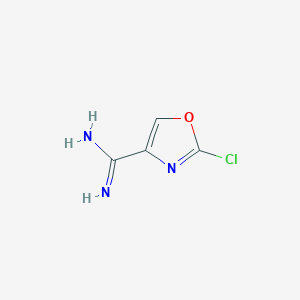
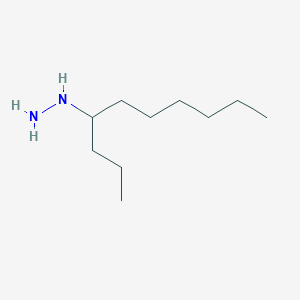
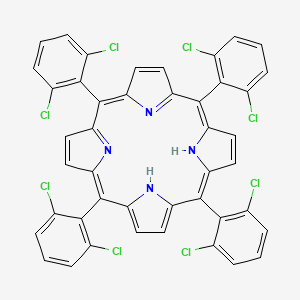

![Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate](/img/structure/B12441891.png)
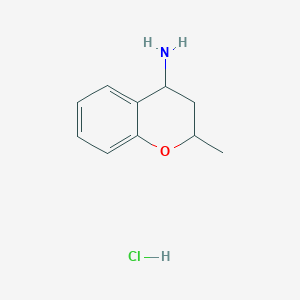

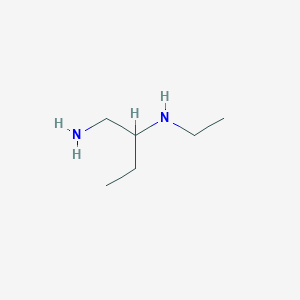
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylpropanamide](/img/structure/B12441904.png)
![3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441905.png)


